1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

描述

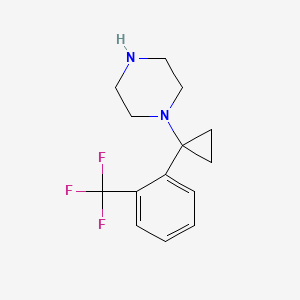

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is a chemical compound with the molecular formula C14H17F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyclopropyl group, and a piperazine ring

准备方法

The synthesis of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine typically involves several steps:

Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2-(trifluoromethyl)phenyl bromide and cyclopropylamine.

Cyclopropylation: The 2-(trifluoromethyl)phenyl bromide undergoes a cyclopropylation reaction with cyclopropylamine to form 1-(2-(trifluoromethyl)phenyl)cyclopropylamine.

Piperazine Formation: The 1-(2-(trifluoromethyl)phenyl)cyclopropylamine is then reacted with piperazine under suitable conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

化学反应分析

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield amines or alcohols as major products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides or alkoxides.

科学研究应用

Anticancer Activity

Research has highlighted the potential of piperazine derivatives, including those containing trifluoromethyl groups, as effective anticancer agents. A study demonstrated that compounds similar to 1-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)piperazine exhibited significant antiproliferative effects against various cancer cell lines:

- Colon Cancer : The compound showed a growth inhibition rate of up to 90% against specific colon cancer cell lines.

- CNS Cancer : Notable reductions in cell viability were observed in brain tumor cell lines, indicating potential for treating central nervous system malignancies.

- Melanoma and Breast Cancer : High efficacy was reported against melanoma and breast cancer cell lines, with some derivatives achieving growth inhibition rates exceeding 95% .

Pharmaceutical Synthesis

The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of novel pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates. It has been utilized in the development of various piperazine-based drugs, contributing to advancements in therapeutic agents targeting neurological disorders and cancer .

Neuropharmacology

Piperazine derivatives are known for their activity on neurotransmitter systems. Studies suggest that compounds like this compound may interact with serotonin and dopamine receptors, potentially leading to applications in treating psychiatric disorders. The modulation of these pathways can influence mood and anxiety levels, making this compound a candidate for further exploration in neuropharmacological research .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| Compound A | MDA-MB-468 (Breast) | -86.10 | 1.00 |

| Compound B | COLO-215 (Colon) | -93.46 | <4 |

| Compound C | SF-539 (CNS) | -96.98 | <3 |

| Compound D | SK-MEL-5 (Melanoma) | -98.54 | <2 |

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropyl Group : Utilizing cyclopropanation reactions.

- Piperazine Ring Closure : Achieved through nucleophilic substitution reactions.

- Trifluoromethylation : Often performed using electrophilic fluorination techniques to introduce the trifluoromethyl group onto the phenyl ring.

These synthetic routes are crucial for producing the compound efficiently and with high purity .

作用机制

The mechanism of action of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the piperazine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

相似化合物的比较

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine can be compared with other similar compounds, such as:

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)amine: This compound lacks the piperazine ring and may exhibit different chemical and biological properties.

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)methylamine:

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)ethanol: The hydroxyl group in this compound can lead to different chemical reactions and biological activities.

生物活性

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, often referred to as TFP-Cyclopropyl-Piperazine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H17F3N2

- Molecular Weight : 270.299 g/mol

- IUPAC Name : 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine

Biological Activity Overview

The biological activity of TFP-Cyclopropyl-Piperazine has been investigated across various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that TFP-Cyclopropyl-Piperazine exhibits antimicrobial properties, potentially making it a candidate for treating bacterial infections .

- Anticancer Potential : Research has indicated that compounds containing trifluoromethyl groups often enhance the potency of anticancer agents. The inclusion of the trifluoromethyl group in TFP-Cyclopropyl-Piperazine may contribute to its effectiveness against certain cancer cell lines .

Structure-Activity Relationship (SAR)

The structure of TFP-Cyclopropyl-Piperazine is critical to its biological activity. The trifluoromethyl group is known to influence the compound's lipophilicity and electronic properties, which can enhance binding affinity to biological targets. SAR studies have shown that modifications in the piperazine ring and the phenyl group can significantly impact the compound's efficacy and selectivity:

| Modification Type | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency for enzyme inhibition |

| Cyclopropyl Ring | Enhances stability and bioavailability |

| Piperazine Substitution | Alters receptor binding affinity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TFP-Cyclopropyl-Piperazine against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

In vitro testing against various cancer cell lines revealed that TFP-Cyclopropyl-Piperazine exhibited IC50 values ranging from 20 to 50 µM. These results indicate a promising anticancer profile, particularly in breast and colon cancer models .

The mechanism by which TFP-Cyclopropyl-Piperazine exerts its biological effects is not fully elucidated; however, it is hypothesized that it interacts with specific enzymes or receptors involved in cellular signaling pathways. The trifluoromethyl group may enhance interactions with target proteins due to increased hydrophobicity and potential for π-π stacking interactions with aromatic residues .

属性

IUPAC Name |

1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLZUUBJCAEXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743221 | |

| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-33-6 | |

| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。